(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine
Description
(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine is a chiral pyrrolidine derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the pyrrolidine ring. The R-configuration at the chiral center confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric catalysis. The trifluoroethoxy group enhances lipophilicity and metabolic stability due to the strong electron-withdrawing nature of the trifluoromethyl moiety, making this compound valuable in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(3R)-3-(2,2,2-trifluoroethoxy)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2/t5-/m1/s1 |
InChI Key |
DDONDEJNLINCKA-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC(F)(F)F |
Canonical SMILES |
C1CNCC1OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
(S)-2-(Trifluoromethyl)pyrrolidine
- Structure : Pyrrolidine with a trifluoromethyl (-CF₃) group at the 2-position and S-configuration.
- Key Differences :
- The trifluoromethyl group is directly bonded to the ring (vs. trifluoroethoxy in the target compound), reducing steric bulk but increasing electronegativity.
- Positional isomerism (2- vs. 3-substitution) alters steric and electronic interactions with target receptors.
- Applications : Used as a building block for protease inhibitors due to its compact structure .
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
- Structure : Pyrrolidine with a 2,5-difluorophenyl substituent at the 2-position and R-configuration.
- Key Differences: Aromatic fluorinated substituent (vs. Hydrochloride salt form enhances solubility in aqueous media .
(±)-(2'R,3R,5'R)-1'-Allyl-5'-[(1E)-prop-1-en-1-yl]-spiro-pyrrolidine-oxindole
- Structure : Complex spiro-pyrrolidine-oxindole hybrid with allyl and propenyl groups.
- Key Differences :
Pyridine-Based Analogues
2,3-Dimethoxy-5-(trifluoromethyl)pyridine
- Structure : Pyridine ring with methoxy and trifluoromethyl groups.
- Key Differences :
(R)-2-Methyl-1-(3-oxo-propanamide)pyrrolidine-2-carboxylic acid methyl ester
Fluorinated Substituent Impact
| Compound | Substituent | Position | Electron Effects | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | -OCH₂CF₃ | 3 (R) | Strong σ-withdrawing | High |
| (S)-2-(Trifluoromethyl)pyrrolidine | -CF₃ | 2 (S) | Moderate π/σ-withdrawing | Moderate |
| 2,3-Dimethoxy-5-(trifluoromethyl)pyridine | -CF₃, -OCH₃ | 5 | Resonance stabilization | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
